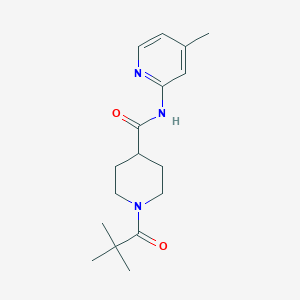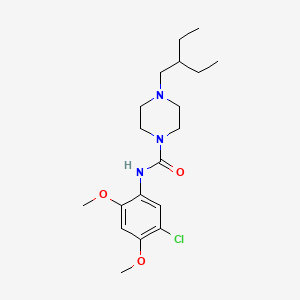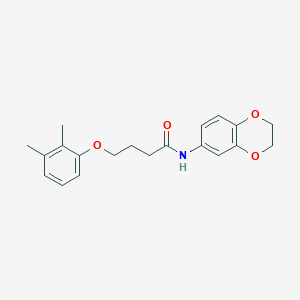![molecular formula C14H13ClFN3O3S B4667318 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4667318.png)
4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide
Vue d'ensemble
Description
4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. CFTR correctors like VX-809 are designed to correct the underlying defect in CF, which is a malfunction of the CFTR protein that regulates the transport of salt and water in and out of cells.
Mécanisme D'action
VX-809 works by binding to the 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide protein and stabilizing its structure, which allows it to reach the cell surface and function properly. In CF, the mutated 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide protein is misfolded and degraded before it can reach the cell surface, leading to reduced chloride transport and other cellular abnormalities. By correcting the protein folding defect, VX-809 can restore 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide function and improve cellular and organ function in CF patients.
Biochemical and physiological effects:
VX-809 has been shown to increase 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide protein levels and improve chloride transport in cells and tissues from CF patients. In animal models of CF, VX-809 has been shown to improve lung function, reduce inflammation, and prevent bacterial infections. In clinical trials, VX-809 has been shown to improve lung function and reduce respiratory symptoms in CF patients with specific genetic mutations.
Avantages Et Limitations Des Expériences En Laboratoire
VX-809 has several advantages for lab experiments, including its high purity and stability, well-characterized mechanism of action, and availability of animal models and patient-derived cells for testing. However, VX-809 has some limitations, including its specificity for certain 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide mutations and its potential for off-target effects on other proteins and cellular pathways.
Orientations Futures
There are several future directions for research on VX-809 and other 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide modulators. These include:
- Developing new 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide modulators that can target a broader range of CF mutations and improve 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide function in different tissues and organs.
- Optimizing the dosing and administration of 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide modulators to maximize their efficacy and minimize potential side effects.
- Investigating the long-term effects of 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide modulators on disease progression and patient outcomes.
- Developing combination therapies that can target multiple defects in CF and improve overall disease management.
- Exploring the potential of 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide modulators for other diseases that involve ion transport and cellular dysfunction, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).
Applications De Recherche Scientifique
VX-809 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating CF. The compound has been shown to improve 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide function in cells and animal models of CF, leading to increased chloride transport and improved lung function. In clinical trials, VX-809 has been tested in combination with another 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide modulator, ivacaftor, and has shown promising results in improving lung function and reducing respiratory symptoms in CF patients with specific genetic mutations.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-17-23(21,22)11-5-2-9(3-6-11)18-14(20)19-10-4-7-13(16)12(15)8-10/h2-8,17H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKJCKWEHLMRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4667235.png)
![N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4667237.png)


![(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4667283.png)

![4-isopropyl-3-(5-methyl-3-thienyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4667299.png)
![2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4667308.png)
![2-{[5-(2-{[(2,4-difluorophenyl)amino]carbonothioyl}carbonohydrazonoyl)-2-methoxybenzyl]thio}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4667316.png)


![2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4667339.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4667340.png)
